4-Hydroxy-5-methoxy-2H-chromen-2-one
Overview
Description
4-Hydroxy-5-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The compound 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one and its derivatives have been extensively studied for their crystal structures. For instance, the isolation and X-ray diffraction analysis of similar benzopyran derivatives from Uvaria rufas roots provided insights into their crystal structures and molecular configurations (Chantrapromma et al., 1989). Additionally, another study focused on the potential cardiovascular therapeutic activities of a benzopyran-based compound, highlighting its structural features and intermolecular hydrogen bonds (Yoon, Yoo, & Shin, 1998).
Synthesis and Acid-Base Behavior
In research on the synthesis and acid-base behavior of 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one derivatives, studies have demonstrated the pH-dependent color changes of these compounds. This suggests their potential use as indicators in acidimetry and alkalimetry (Stanchev, Maichle‐Mössmer, & Manolov, 2007).
Chemical Reactions and Spectroscopy
4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one also plays a role in chemical reactions, like its reaction with various quinones in aqueous acetic acid solutions, leading to the formation of different compounds (Jurd, 1980). Moreover, the 13C NMR spectroscopy of similar compounds, such as 4-methylcoumarins, aids in understanding chemical shift values and structural elucidation (Parmar, Singh, & Boll, 1988).
Mechanism of Action
Target of Action
It is known that similar compounds, such as hymecromone, target the arylsulfate sulfotransferase .
Mode of Action
It is suggested that similar compounds can inhibit leukocyte chemotaxis and oxygen free radical formation .
Biochemical Pathways
Related compounds have been found to impact the pechmann condensation pathway .
Result of Action
4-Hydroxy-5-methoxy-2H-chromen-2-one is a biologically active poly-methoxylated flavonoid . It has been found to have anti-inflammatory and antiproliferative effects . It can also prevent cyclophosphamide and ifosfamide-induced hemorrhagic cystitis in rats .
Action Environment
It is known that similar compounds can be affected by reaction parameters such as temperature and reaction time .
Properties
IUPAC Name |
4-hydroxy-5-methoxychromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-3-2-4-8-10(7)6(11)5-9(12)14-8/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFCJEOKCYTBDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC(=O)O2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715844 | |
Record name | 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-76-5 | |
Record name | 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.